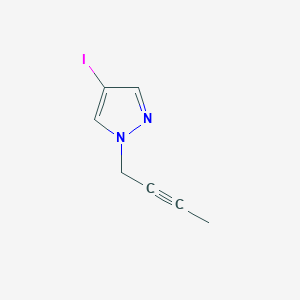
1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 1260784-54-0 . It has a molecular weight of 226.22 and its IUPAC name is 1-(2,4-difluorophenyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H12F2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) . This indicates the presence of a cyclopentane ring attached to a carboxylic acid group and a 2,4-difluorophenyl group .Aplicaciones Científicas De Investigación
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones have been investigated for their potential to act as isosteres for the carboxylic acid functional group. This is due to their similar pK(a) values to carboxylic acids, making them an interesting alternative in drug design. One study demonstrated the application of the cyclopentane-1,3-dione unit in the design of thromboxane A2 receptor antagonists, showcasing its utility in medicinal chemistry. The research highlighted the synthesis and evaluation of derivatives that exhibited comparable potency to known antagonists, indicating the cyclopentane-1,3-dione moiety's value as a carboxylic acid substitute (Ballatore et al., 2011).
Catalytic Carboxylation of Alkanes
Another area of application is the catalytic carboxylation of linear and cyclic alkanes, including cyclopentane, to produce carboxylic acids under mild conditions. This process involves vanadium complexes and explores parameters such as catalyst type, oxidizing agent, and reaction conditions to optimize yields. The study provides insights into the efficient conversion of alkanes to valuable carboxylic acid derivatives, which has implications for organic synthesis and industrial chemistry (Reis et al., 2005).
Synthesis of β,β-Difluorinated Derivatives
Research has also focused on the synthesis of β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives, demonstrating an efficient protocol for their preparation. These derivatives have potential applications in pharmaceuticals and agrochemicals due to the unique properties imparted by the difluorination. The methodology involves chemo- and diastereoselective addition reactions, showcasing the versatility and utility of cyclopentane-based compounds in complex organic syntheses (Fustero et al., 2008).
Reaction Pathways and Kinetics
The kinetics and reaction pathways of cyclopentane carboxylic acid derivatives have been studied in various contexts, including their reduction in subcritical methanol. Such studies shed light on the mechanisms of acid number reduction, providing valuable information for refining processes and chemical transformations. Understanding these kinetics is crucial for applications in petrochemical processing and the development of more efficient chemical reactions (Mandal & Nagarajan, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFDRJJXJDRECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216822 | |
| Record name | Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260784-54-0 | |
| Record name | Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260784-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



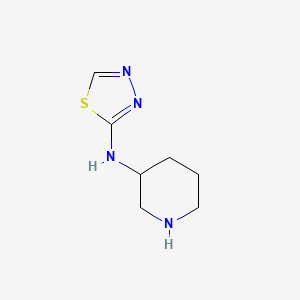
![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)
![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)


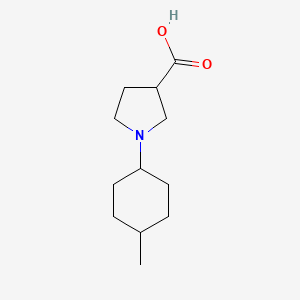

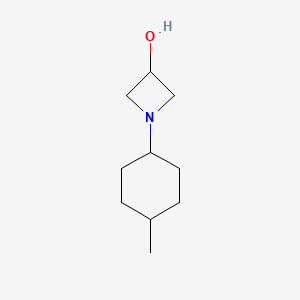
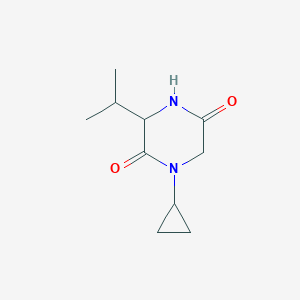
![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid](/img/structure/B1469246.png)
![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)
![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)
